molecular formula C12H10ClFN2O B137987 (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone CAS No. 29938-71-4

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Cat. No.: B137987
CAS No.: 29938-71-4
M. Wt: 252.67 g/mol
InChI Key: PHVXRSPVNINUBA-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is a chemical compound with the molecular formula C12H10ClFN2O. This compound is notable for its role as an intermediate in the synthesis of zolazepam, a tranquilizer used in veterinary medicine . The structure of this compound includes a pyrazole ring substituted with chlorine and methyl groups, and a fluorophenyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone typically involves the following steps :

    Chlorination of 1,3-dimethyl-5-pyrazolone: This step involves the chlorination of 1,3-dimethyl-5-pyrazolone to produce 5-chloro-1,3-dimethylpyrazole.

    Acylation Reaction: The chlorinated pyrazole is then acylated using 2-fluorobenzoyl chloride to form the target compound.

The reaction conditions for these steps include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is primarily known for its role in the synthesis of zolazepam, a benzodiazepine derivative used as a tranquilizer in veterinary medicine. Zolazepam is used in combination with tiletamine to sedate large animals .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone itself is not well-documented, as it is primarily an intermediate. its derivative, zolazepam, acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone
  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-nitrophenyl)methanone

Uniqueness

Compared to similar compounds, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these substituents can affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-7-10(12(13)16(2)15-7)11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXRSPVNINUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605055
Record name (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29938-71-4
Record name (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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